Desethyl Candesartan Cilexetil

Catalog No.
S864827
CAS No.
869631-11-8
M.F
C31H30N6O6
M. Wt
582.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desethyl Candesartan Cilexetil

CAS Number

869631-11-8

Product Name

Desethyl Candesartan Cilexetil

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate

Molecular Formula

C31H30N6O6

Molecular Weight

582.62

InChI

InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36)

SMILES

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6

Synonyms

2,3-Dihydro-2-oxo-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester;

Impurity Profiling and Forced Degradation Studies:

Desethyl Candesartan Cilexetil (DECC) is not a drug itself but an impurity found in the medication Candesartan Cilexetil, an angiotensin receptor blocker used for treating hypertension. Scientific research utilizes DECC in impurity profiling and forced degradation studies of Candesartan Cilexetil. These studies aim to:

  • Identify and quantify potential impurities present in the drug product.
  • Understand the degradation pathways of the drug under various conditions (e.g., heat, light, humidity).

By analyzing DECC alongside other impurities, researchers can ensure the purity, stability, and safety of Candesartan Cilexetil for therapeutic use.

Analytical Method Development:

DECC also plays a role in developing analytical methods for quantifying Candesartan Cilexetil and its impurities. Researchers utilize various chromatographic techniques, such as Ultra High-Pressure Liquid Chromatography (UPLC), to separate and detect DECC from the main drug and other impurities.

Desethyl Candesartan Cilexetil is a metabolite of Candesartan Cilexetil, a prodrug that is primarily used as an antihypertensive agent. The compound is characterized by its chemical formula, C31H30N6O6, and it plays a significant role in the pharmacological effects of its parent compound. Desethyl Candesartan Cilexetil is formed through the hydrolysis of Candesartan Cilexetil during gastrointestinal absorption and is recognized for its role in mediating the effects of angiotensin II receptor antagonism, which is crucial in regulating blood pressure and fluid balance in the body .

Involving the hydrolysis of its parent compound, Candesartan Cilexetil. The primary reaction involves the basic hydrolysis of the ester bond present in the prodrug, leading to the formation of Desethyl Candesartan and other degradation products. This process is influenced by pH levels; for instance, under acidic and neutral conditions, Desethyl Candesartan is predominantly formed, whereas alkaline conditions favor the production of the active metabolite, Candesartan .

The synthesis of Desethyl Candesartan Cilexetil can be achieved through several methods:

  • Hydrolysis: The most common method involves the hydrolysis of Candesartan Cilexetil in an aqueous environment, typically under acidic or neutral conditions.
  • Chemical Reagents: Various reagents can be employed to facilitate the hydrolysis process; for example, using strong acids or bases may accelerate the reaction.
  • Controlled Conditions: The reaction conditions such as temperature and pH are critical in determining the yield and purity of Desethyl Candesartan .

Desethyl Candesartan Cilexetil is primarily studied for its role in hypertension management as part of a therapeutic regimen involving angiotensin II receptor blockers. Its applications extend to:

  • Pharmacokinetic Studies: Understanding its metabolism and interaction with other drugs.
  • Formulation Development: Enhancing drug formulations that include both Desethyl Candesartan and its active form, Candesartan.
  • Research: Investigating its potential roles in other cardiovascular conditions due to its biological activity on angiotensin receptors .

Interaction studies involving Desethyl Candesartan Cilexetil focus on its pharmacokinetics and potential drug-drug interactions. Key findings include:

  • Increased Adverse Effects: The combination with certain diuretics may enhance adverse effects due to additive hypotensive actions.
  • Metabolic Pathways: Understanding how cytochrome P450 enzymes affect its metabolism can inform clinicians about potential interactions with other medications that are substrates or inhibitors of these enzymes .

Several compounds share structural or functional similarities with Desethyl Candesartan Cilexetil. Here are some notable examples:

Compound NameStructure SimilarityUnique Feature
CandesartanParent compoundActive metabolite with higher potency
IrbesartanAngiotensin II blockerDistinct chemical structure; different binding affinity
LosartanAngiotensin II blockerFirst ARB developed; unique efficacy profile
TelmisartanAngiotensin II blockerLonger half-life; unique pharmacokinetics

Desethyl Candesartan's uniqueness lies in its specific metabolic pathway as a degradation product of a prodrug, which differentiates it from other angiotensin II receptor blockers that do not have such a metabolic precursor .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

5.6

Appearance

White Solid

Melting Point

237-239˚C

Wikipedia

Desethyl candesartan cilexetil

Dates

Modify: 2023-08-15

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